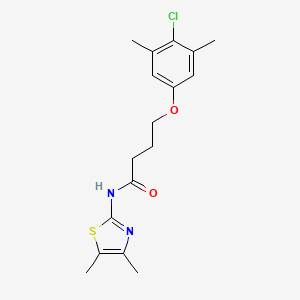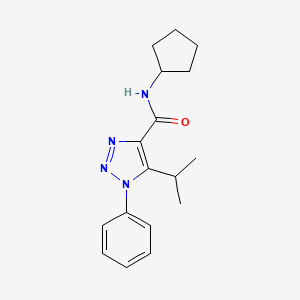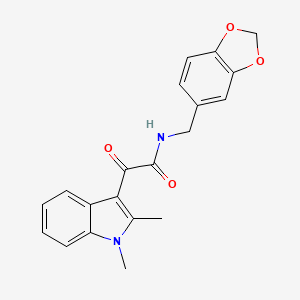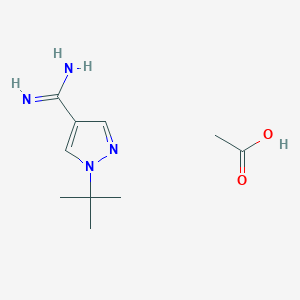
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide, also known as 5-chloro-2-methoxyphenyl-4-methylpiperidine-1-carboxamide, is a synthetic compound that has recently gained attention from the scientific community due to its potential applications in drug development. This compound has a unique structure, which consists of a nitrogen-containing heterocycle, a phenyl ring, and a carboxamide group. Its chemical formula is C13H17ClN2O2.
Aplicaciones Científicas De Investigación
Antitumor Agents
A study conducted by Rewcastle et al. (1986) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which showed significant antitumor activity. These derivatives included groups similar to the N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide and displayed high levels of antileukemic activity.
Cytotoxicity Studies
Hassan et al. (2014) explored 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides for their in vitro cytotoxic activity. This research is relevant due to the similar structural features to this compound and provides insights into the compound's potential cytotoxic effects.
PET Imaging Applications
Gao et al. (2016) synthesized MK-1064, a compound structurally related to this compound. This research focused on the development of new PET radioligands, indicating potential applications of similar compounds in imaging and diagnostic procedures.
Serotonin Receptor Studies
Research by Craven et al. (1994) involved studying compounds structurally similar to this compound. They explored the effects of these compounds on serotonin-containing neurons, indicating potential research applications in neuropharmacology.
Synthesis and Characterization
Studies like those by Calvez et al. (1998) and Chu et al. (2021) focus on the synthesis and characterization of compounds with similar structural elements. These studies are crucial for understanding the chemical properties and potential applications of this compound.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10-5-7-17(8-6-10)14(18)16-12-9-11(15)3-4-13(12)19-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACPEBOFEFAFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795850.png)
![2-Chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2795851.png)
![2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2795852.png)
![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2795854.png)




![Bicyclo[1.1.1]pentane-1-sulfonyl fluoride](/img/structure/B2795865.png)

![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)



